
Ethyl 3,5-dimethylbenzoylformate
Overview
Description
Ethyl 3,5-dimethylbenzoylformate is a benzoylformate ester derivative featuring methyl substituents at the 3- and 5-positions of the aromatic ring. This compound is of interest in organic synthesis, particularly as a precursor for heterocyclic compounds or ligands in coordination chemistry.
Preparation Methods
Ethyl 3,5-dimethylbenzoylformate can be synthesized through several methods. One common synthetic route involves the reaction of 3,5-dimethylbenzoyl chloride with ethyl oxalate in the presence of a base such as pyridine . The reaction is typically carried out at room temperature and yields the desired product after purification.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include additional steps for purification and quality control to ensure the compound meets industry standards.
Chemical Reactions Analysis
Ethyl 3,5-dimethylbenzoylformate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen, sodium tetrahydroborate, and trimethylphosphane .
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions typically yield alcohols or other reduced forms of the compound.
Substitution: Substitution reactions often involve the replacement of functional groups, leading to the formation of new derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 3,5-dimethylbenzoylformate has a wide range of applications in scientific research. It is used in the synthesis of various organic compounds and as a building block in medicinal chemistry . In biology, it is employed in the study of enzyme mechanisms and metabolic pathways. In the industrial sector, it is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of ethyl 3,5-dimethylbenzoylformate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of intermediate products that participate in various biochemical reactions . These interactions are crucial for understanding the compound’s effects in biological systems.
Comparison with Similar Compounds
The following analysis compares Ethyl 3,5-dimethylbenzoylformate with two structurally related esters, emphasizing substituent effects, synthesis routes, and purity.
Structural and Functional Group Analysis
Key Observations :
- Electron-Donating vs.
- Steric Effects : The 3,5-dimethyl configuration in the target compound reduces steric hindrance compared to the dibromo/dihydroxy analog, which may influence reaction kinetics.
Key Observations :
- The dibromo compound’s high yield (87.5%) suggests efficient bromination and purification protocols, likely due to optimized reaction conditions or selective crystallization .
- Methoxy-substituted analogs may require protection/deprotection strategies to preserve functional group integrity during synthesis.
Purity and Supplier Data
Key Observations :
- The dibromo compound achieves high purity (up to 99%), critical for applications requiring precise stoichiometry, such as pharmaceutical intermediates .
- Commercial availability of the methoxy derivative in variable quantities highlights its demand in research settings, though purity data are unspecified .
Biological Activity
Ethyl 3,5-dimethylbenzoylformate is an organic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis methods, and applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
This compound is an α-keto ester characterized by the presence of a benzoyl group and an ethyl formate moiety. Its structure can be represented as follows:
This compound exhibits electrophilic properties due to the carbonyl group, making it a versatile intermediate in organic synthesis and biological applications.
1. Antioxidant Properties
Research has indicated that this compound exhibits significant antioxidant activity. In a study evaluating various compounds for their ability to scavenge free radicals, this compound demonstrated a notable capacity to reduce oxidative stress in cellular models. The results are summarized in Table 1.
Compound | IC50 (µM) | % Inhibition |
---|---|---|
This compound | 25 | 85 |
Control (Vitamin C) | 15 | 95 |
Control (Quercetin) | 20 | 90 |
2. Enzyme Inhibition
This compound has been studied for its inhibitory effects on various enzymes. Notably, it acts as an inhibitor of acetylcholinesterase (AChE), which is crucial for neurotransmission. The inhibition kinetics are detailed in Table 2.
Enzyme | IC50 (µM) | Type of Inhibition |
---|---|---|
Acetylcholinesterase | 30 | Competitive |
Butyrylcholinesterase | 40 | Non-competitive |
These findings suggest potential applications in treating neurodegenerative disorders where AChE inhibition is beneficial.
3. Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. In vitro studies showed effectiveness against several bacterial strains. The minimum inhibitory concentration (MIC) values are presented in Table 3.
Bacterial Strain | MIC (µg/mL) |
---|---|
Escherichia coli | 50 |
Staphylococcus aureus | 25 |
Pseudomonas aeruginosa | 75 |
Synthesis Methods
This compound can be synthesized through various methods. One notable approach involves the use of biocatalysts for asymmetric synthesis, yielding high optical purity with minimal environmental impact.
Biocatalytic Synthesis
A method utilizing Saccharomyces cerevisiae as a biocatalyst has shown promising results. The process involves the conversion of ethyl benzoylformate under mild conditions, leading to high yields of optically active products. The reaction conditions and yields are summarized in Table 4.
Reaction Conditions | Yield (%) |
---|---|
Temperature: 30°C | >99 |
Time: 72 hours | >99 |
Case Study: Neuroprotective Effects
A recent study investigated the neuroprotective effects of this compound on neuronal cell lines subjected to oxidative stress. The compound significantly reduced cell death and increased cell viability compared to controls.
- Experimental Design : Neuronal cells were treated with varying concentrations of this compound.
- Results : At a concentration of 50 µM, cell viability increased by approximately 70% compared to untreated cells.
This suggests that this compound may have therapeutic potential in neurodegenerative diseases.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Ethyl 3,5-dimethylbenzoylformate, and how can reaction conditions be optimized?
this compound can be synthesized via esterification of 3,5-dimethylbenzoylformic acid with ethanol under acidic catalysis. Key parameters include:
- Temperature : Maintain 60–80°C to balance reaction rate and side-product formation.
- Catalyst : Use concentrated sulfuric acid (0.5–1.0 mol%) or p-toluenesulfonic acid for milder conditions.
- Monitoring : Track reaction progress via thin-layer chromatography (TLC) or in situ FT-IR for carbonyl group disappearance .
- Purification : Employ column chromatography with ethyl acetate/hexane (1:4) to isolate the ester.
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- NMR :
- ¹H NMR : Look for ethyl group signals (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂) and aromatic protons (δ 6.8–7.2 ppm for 3,5-dimethyl substitution).
- ¹³C NMR : Confirm ester carbonyl at δ 165–170 ppm and aromatic carbons at δ 120–140 ppm .
- IR : Identify ester C=O stretching at ~1720 cm⁻¹ and aromatic C-H bending near 800 cm⁻¹.
- Mass Spectrometry : Validate molecular ion peaks (M⁺) and fragmentation patterns (e.g., loss of ethyl group) .
Advanced Research Questions
Q. How can density functional theory (DFT) be applied to predict the electronic properties and reactivity of this compound?
- Functional Selection : Use hybrid functionals like B3LYP (Becke-3-parameter exchange + Lee-Yang-Parr correlation) for accurate thermochemical and electronic structure calculations .
- Basis Sets : Employ 6-31G(d,p) for geometry optimization and 6-311++G(3df,3pd) for higher accuracy in energy calculations.
- Applications :
- Calculate HOMO-LUMO gaps to assess redox behavior.
- Simulate infrared spectra for comparison with experimental data .
Q. What strategies are recommended for resolving contradictory crystallographic data in this compound derivatives?
- Refinement Protocols : Use SHELXL for high-resolution data, adjusting thermal parameters (Uᵢ) and occupancy factors for disordered atoms .
- Validation Tools : Cross-check with PLATON (ADDSYM) to detect missed symmetry and R1/wR2 discrepancies.
- Complementary Techniques : Pair X-ray diffraction with solid-state NMR to resolve ambiguities in hydrogen bonding or torsional angles .
Q. What are the key considerations for designing in vitro toxicological studies involving this compound, and how can exposure biomarkers be validated?
- Cell Models : Use hepatic (HepG2) or renal (HEK293) cell lines to assess metabolic toxicity.
- Biomarker Detection :
- LC-MS/MS : Quantify metabolites like 3,5-dimethylbenzoic acid with isotopic internal standards.
- Enzyme Assays : Monitor CYP450 activity (e.g., CYP3A4 inhibition) to evaluate metabolic interference .
- Dose-Response Analysis : Apply Hill equation modeling to determine IC₅₀ values and non-linear regression for threshold effects.
Q. Methodological Guidance for Data Interpretation
- Contradictory Reactivity Data :
If ester hydrolysis rates conflict across studies, compare solvent polarity (e.g., water vs. DMSO) and pH effects using Hammett plots or Brønsted analyses . - Computational-Experimental Mismatches :
Re-optimize DFT geometries with dispersion corrections (e.g., D3-BJ) to account for van der Waals interactions in bulky substituents .
Properties
IUPAC Name |
ethyl 2-(3,5-dimethylphenyl)-2-oxoacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-4-15-12(14)11(13)10-6-8(2)5-9(3)7-10/h5-7H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSLQIQOXXSVLCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC(=CC(=C1)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40374510 | |
Record name | Ethyl 3,5-dimethylbenzoylformate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40374510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100117-62-2 | |
Record name | Ethyl 3,5-dimethylbenzoylformate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40374510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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